Acetamide, N-(2-cyclohex-1-enylethyl)-2-[(3,4-dimethoxy-benzenesulfonyl)(methyl)amino]-
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Overview
Description
“Acetamide, N-(2-cyclohex-1-enylethyl)-2-[(3,4-dimethoxy-benzenesulfonyl)(methyl)amino]-” is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyclohexene ring, a dimethoxybenzene sulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, N-(2-cyclohex-1-enylethyl)-2-[(3,4-dimethoxy-benzenesulfonyl)(methyl)amino]-” typically involves multi-step organic reactions. The starting materials might include cyclohexene, dimethoxybenzene, and acetamide derivatives. Common synthetic routes could involve:
Step 1: Formation of the cyclohexene derivative through a Diels-Alder reaction.
Step 2: Introduction of the dimethoxybenzene sulfonyl group via sulfonation.
Step 3: Coupling of the cyclohexene derivative with the sulfonyl group using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Step 4: Final acetamide formation through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA (meta-Chloroperoxybenzoic acid) for epoxidation.
Reducing Agents: LiAlH4 (Lithium aluminium hydride) for reduction of sulfonyl groups.
Nucleophiles: Grignard reagents for nucleophilic substitution.
Major Products
Epoxides: From oxidation of the cyclohexene ring.
Sulfides/Thiols: From reduction of the sulfonyl group.
Substituted Derivatives: From nucleophilic substitution on the benzene ring.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Materials Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.
Diagnostic Tools: Use in imaging or diagnostic assays.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of “Acetamide, N-(2-cyclohex-1-enylethyl)-2-[(3,4-dimethoxy-benzenesulfonyl)(methyl)amino]-” would depend on its specific application. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.
Receptor Binding: It could interact with specific receptors on cell surfaces, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
Acetamide Derivatives: Compounds with similar acetamide moieties.
Cyclohexene Derivatives: Compounds containing cyclohexene rings.
Dimethoxybenzene Derivatives: Compounds with dimethoxybenzene groups.
Uniqueness
Structural Complexity: The combination of cyclohexene, dimethoxybenzene, and acetamide groups makes this compound unique.
Its diverse functional groups allow for a wide range of applications in different fields.
Properties
Molecular Formula |
C19H28N2O5S |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetamide |
InChI |
InChI=1S/C19H28N2O5S/c1-21(14-19(22)20-12-11-15-7-5-4-6-8-15)27(23,24)16-9-10-17(25-2)18(13-16)26-3/h7,9-10,13H,4-6,8,11-12,14H2,1-3H3,(H,20,22) |
InChI Key |
VUIWJYCDFFUAAK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NCCC1=CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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